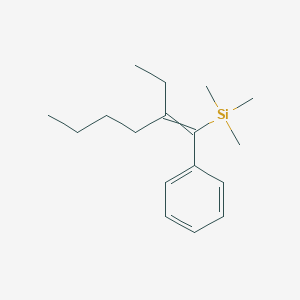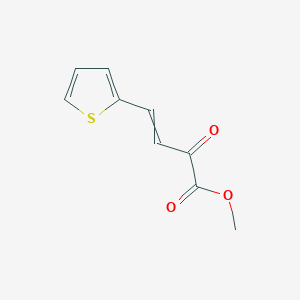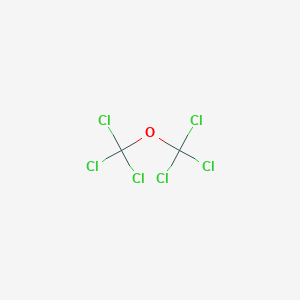
Trichloro(trichloromethoxy)methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trichloro(trichloromethoxy)methane is an organochlorine compound with the chemical formula CCl3OCCl3. It is a derivative of trichloromethane (chloroform) and is characterized by the presence of both trichloromethyl and trichloromethoxy groups. This compound is known for its high reactivity and is used in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trichloro(trichloromethoxy)methane can be synthesized through the chlorination of trichloromethane (chloroform) in the presence of a catalyst. The reaction typically involves the use of chlorine gas and a catalyst such as iron or aluminum chloride. The process is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination processes. The chlorination of trichloromethane is conducted in reactors equipped with cooling systems to manage the exothermic nature of the reaction. The product is then purified through distillation and other separation techniques to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Trichloro(trichloromethoxy)methane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trichloromethanol and other oxidation products.
Reduction: Reduction reactions can convert it to less chlorinated compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the trichloromethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly employed.
Major Products Formed
Oxidation: Trichloromethanol and other chlorinated alcohols.
Reduction: Dichloromethane and other less chlorinated derivatives.
Substitution: Various substituted trichloromethoxy compounds.
Wissenschaftliche Forschungsanwendungen
Trichloro(trichloromethoxy)methane has several applications in scientific research:
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.
Wirkmechanismus
The mechanism of action of trichloro(trichloromethoxy)methane involves its high reactivity due to the presence of multiple chlorine atoms. It can form reactive intermediates that interact with various molecular targets, including nucleophiles and electrophiles. The compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine atoms, which make it a strong electrophile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trichloromethane (Chloroform): A simpler compound with the formula CHCl3, used as a solvent and anesthetic.
Tetrachloromethane (Carbon Tetrachloride): A related compound with the formula CCl4, used as a solvent and in fire extinguishers.
Dichloromethane (Methylene Chloride): A less chlorinated compound with the formula CH2Cl2, used as a solvent and in paint removers.
Uniqueness
Trichloro(trichloromethoxy)methane is unique due to the presence of both trichloromethyl and trichloromethoxy groups, which confer high reactivity and versatility in chemical reactions. Its ability to undergo multiple types of reactions makes it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
109575-85-1 |
|---|---|
Molekularformel |
C2Cl6O |
Molekulargewicht |
252.7 g/mol |
IUPAC-Name |
trichloro(trichloromethoxy)methane |
InChI |
InChI=1S/C2Cl6O/c3-1(4,5)9-2(6,7)8 |
InChI-Schlüssel |
SMYMDRJWEFCCCI-UHFFFAOYSA-N |
Kanonische SMILES |
C(OC(Cl)(Cl)Cl)(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


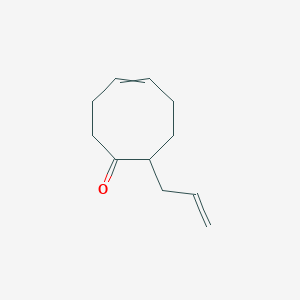

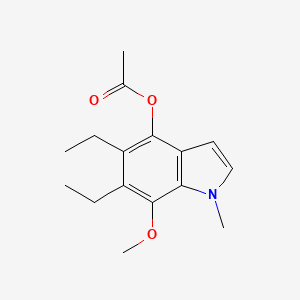
![3-[(3-tert-Butyl-4-hydroxyphenyl)methylidene]pyrrolidin-2-one](/img/structure/B14338938.png)

![2-Chloro-N-[(4-chlorocyclopent-2-en-1-yl)oxy]ethanimidoyl chloride](/img/structure/B14338949.png)
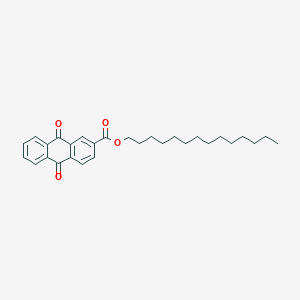




![3-Pyridinecarboxamide, 5-methyl-2-[3-(trifluoromethyl)phenoxy]-](/img/structure/B14338987.png)
